tert-Butyl 5-bromo-3-chloropicolinate
Description
tert-Butyl 5-bromo-3-chloropicolinate is a halogenated pyridine derivative featuring a bromine atom at the 5-position, a chlorine atom at the 3-position, and a tert-butyl ester group at the carboxylate position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) due to the reactivity of its halogen substituents. The tert-butyl ester group enhances steric protection of the carbonyl functionality, improving stability during synthetic workflows.
Properties
CAS No. |
1335056-20-6 |
|---|---|
Molecular Formula |
C10H11BrClNO2 |
Molecular Weight |
292.55 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,1-3H3 |
InChI Key |
GNMCZHZVKJZVKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen vs. Functional Group Diversity
- This compound (hypothetical): Bromine and chlorine atoms at positions 5 and 3 enhance electrophilicity, enabling efficient cross-coupling reactions. The tert-butyl ester increases solubility in organic solvents compared to methyl esters.
- 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine : The pyrimidine core and trifluoromethyl group confer distinct electronic properties, favoring use in fluorinated drug candidates. Bromine and chlorine enable sequential functionalization .
- tert-Butyl 5-formylpicolinate : The formyl group allows nucleophilic additions (e.g., Grignard reactions), contrasting with the halogen-mediated coupling pathways of bromo/chloro analogs. The tert-butyl ester provides similar steric protection .
Purity and Scalability
All compounds listed in Table 1 are ≥95% pure, ensuring reliability in synthetic applications. However, tert-Butyl 5-formylpicolinate and 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine are available in larger quantities (up to 5g), suggesting broader industrial adoption .
Research Findings and Implications
- Electron-Withdrawing Effects : Halogens (Br, Cl) and trifluoromethyl groups in pyridine/pyrimidine derivatives lower electron density at the reaction site, accelerating cross-coupling kinetics.
- Steric Influence : tert-Butyl esters reduce hydrolysis rates compared to methyl esters, enhancing shelf stability .
- Limitations : The absence of direct data on this compound in the provided evidence necessitates extrapolation from structural analogs. Further experimental validation is required to confirm its reactivity profile.
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